molecular formula C12H17N3O3S2 B216361 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide

4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide

Numéro de catalogue B216361
Poids moléculaire: 315.4 g/mol
Clé InChI: YQHOVIAAPILGBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antitumor properties. TAK-659 is currently being studied for its potential therapeutic benefits in the treatment of hematological malignancies and solid tumors.

Mécanisme D'action

4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the growth and survival of cancer cells. By targeting BTK, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the death of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have immunomodulatory effects, which may help to enhance the body's immune response against cancer cells.
Biochemical and Physiological Effects
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been well-tolerated and has shown minimal toxicity in animal models. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have good distribution in the body, with high levels of the compound observed in tumor tissues.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in scientific research include its potent antitumor activity, favorable pharmacokinetic profile, and low toxicity. However, the limitations of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include the need for further studies to determine the optimal dosing and treatment regimens, as well as the potential for drug resistance to develop over time.

Orientations Futures

There are several potential future directions for the use of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in cancer therapy. One potential direction is the development of combination therapies that include 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and other anticancer agents, such as immune checkpoint inhibitors or proteasome inhibitors. Another potential direction is the investigation of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in the treatment of other types of cancer, such as solid tumors. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.
Conclusion
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, a key signaling molecule that is involved in the growth and survival of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has a favorable pharmacokinetic profile and has been well-tolerated in animal models. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.

Méthodes De Synthèse

The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanamine and carbon disulfide. The resulting product is then purified and treated with various reagents to obtain the final compound. The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has shown potent antitumor activity against a wide range of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as immune checkpoint inhibitors and proteasome inhibitors.

Propriétés

Nom du produit

4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide

Formule moléculaire

C12H17N3O3S2

Poids moléculaire

315.4 g/mol

Nom IUPAC

1-(oxolan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C12H17N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h3-6,10H,1-2,7-8H2,(H2,13,16,17)(H2,14,15,19)

Clé InChI

YQHOVIAAPILGBY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

SMILES canonique

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.